molecular formula C12H14BBrCl2O2 B14029577 2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029577
M. Wt: 351.9 g/mol
InChI Key: YGUUTYRCVKXTIA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. It is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2,4-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts are commonly used

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH), and solvents like THF or DCM.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds

    Oxidation: Phenols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds and molecular probes.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(5-Bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and halogenated phenyl compounds:

    Similar Compounds: 5-Bromo-2,4-dichlorophenylboronic acid, 2-(5-Bromo-2,4-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, 5-Bromo-2,4-dichloropyrimidine.

    Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring, combined with the boronic ester functionality, provides unique reactivity and selectivity in cross-coupling reactions.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C12H14BBrCl2O2

Molecular Weight

351.9 g/mol

IUPAC Name

2-(5-bromo-2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,1-4H3

InChI Key

YGUUTYRCVKXTIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)Br

Origin of Product

United States

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